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Compound of Interest

Compound Name: Salidroside

Cat. No. 8192308

Salidroside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside, a phenylpropanoid glycoside, is a prominent bioactive compound isolated
primarily from plants of the Rhodiola genus, most notably Rhodiola rosea. It is recognized for a
wide spectrum of pharmacological activities, including adaptogenic, anti-fatigue, anti-
inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-
depth overview of the chemical structure, physicochemical properties, and key biological
activities of salidroside, intended to support research and development efforts in the
pharmaceutical and nutraceutical industries.

Chemical Structure and Identification

Salidroside is structurally composed of a tyrosol aglycone linked to a glucose molecule via a
B-glycosidic bond.

e |[UPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-
3,4,5-triol[1]

e Synonyms: Rhodioloside, Rhodosin[2][3][4]

e CAS Number: 10338-51-9[5]
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Chemical Formula: C14H2007

Molecular Weight: 300.30 g/mol

SMILES: C1=CC(=CC=C1CCO[C@H]2--INVALID-LINK--CO)0)0">C@@HO)O

InChl Key: ILRCGYURZSFMEG-RKQHYHRCSA-N

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of salidroside is
presented below.

hvsicochemical .

Property Value Source
Appearance White to off-white powder

Melting Point 159-160 °C

Boiling Point (Predicted) 549.5 +50.0 °C

Density (Predicted) 1.46 + 0.1 g/cm3

pKa (Predicted) 9.98£0.15

Soluble in DMSO, Pyridine,

Solubilit
y Methanol, Ethanol

Spectroscopic Data
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Technique

Key Features and Observations

UV-Vis Spectroscopy

In HPLC analysis, salidroside is typically
detected at UV wavelengths of 221 nm and 252

nm.

Infrared (IR) Spectroscopy

Fourier Transform Near-Infrared (FT-NIR)
spectroscopy has been successfully applied for
the quantitative analysis of salidroside in

Rhodiola crenulata.

1H-NMR Spectroscopy

The H-NMR spectrum of salidroside displays
characteristic signals corresponding to the
aromatic protons of the tyrosol moiety and the
protons of the glucose unit. Aromatic signals
typically appear in the region of 6 6.5-7.5 ppm,
while the anomeric proton of the glucose ring is
observed as a doublet around 6 4.5-5.0 ppm.
The remaining sugar protons and the ethyl

bridge protons resonate in the upfield region.

13C-NMR Spectroscopy

The 3C-NMR spectrum shows 14 distinct
carbon signals. The aromatic carbons of the
tyrosol group resonate in the 4 115-160 ppm
range. The anomeric carbon of the glucose
moiety appears around & 103 ppm. The
remaining carbons of the glucose and the ethyl

linker are observed in the d 60-80 ppm region.

Mass Spectrometry (MS)

Under negative ion mode ESI-MS/MS, the
deprotonated molecule [M-H]~ at m/z 299.1126
is observed. Characteristic fragment ions are
found at m/z 179.0556 (cleavage of the
glycosidic bond, representing the glucose
moiety) and m/z 119.0348. Further
fragmentation of the m/z 179.0556 ion can lead
to ions at m/z 161.0451 (loss of H20) and m/z
143.0347 (further loss of H20).
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Key Biological Activities and Signaling Pathways

Salidroside modulates several key signaling pathways, contributing to its diverse

pharmacological effects.

Antioxidant Activity and Nrf2 Signaling Pathway

Salidroside exhibits potent antioxidant properties by scavenging free radicals and upregulating
endogenous antioxidant defense mechanisms. A key mechanism is the activation of the
Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
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Caption: Salidroside activates the Nrf2 antioxidant pathway.

Anti-inflammatory Activity and MAPK/NF-kKB Signaling

Salidroside exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory
mediators. This is partly achieved through the modulation of the Mitogen-Activated Protein
Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) signaling pathways.
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Caption: Salidroside inhibits the MAPK and NF-kB inflammatory pathways.

Metabolic Regulation and AMPK Signaling Pathway

Salidroside plays a role in regulating cellular energy homeostasis through the activation of
AMP-activated protein kinase (AMPK).
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Caption: Salidroside activates the AMPK signaling pathway.

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the
biological activities of salidroside.

Antioxidant Activity Assays

e Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or
electron to the stable DPPH radical, causing a color change from violet to yellow, which is

measured spectrophotometrically.
o Methodology:
o Prepare a stock solution of DPPH in methanol.

o Prepare various concentrations of salidroside in a suitable solvent.
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o In a 96-well plate, add a fixed volume of the DPPH solution to each well containing
different concentrations of salidroside or a standard antioxidant (e.g., ascorbic acid).

o Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

o Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate
reader.

o Calculate the percentage of radical scavenging activity and determine the 1Cso value (the
concentration of salidroside required to scavenge 50% of the DPPH radicals).

e Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed
ABTS radical cation (ABTSe+), a blue-green chromophore. The reduction of ABTSe+ by the
antioxidant is measured by the decrease in absorbance.

o Methodology:

o Generate the ABTSe+ stock solution by reacting ABTS with an oxidizing agent (e.qg.,
potassium persulfate) and allowing it to stand in the dark for 12-16 hours.

o Dilute the ABTSe+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to
obtain a working solution with a specific absorbance at a certain wavelength (e.g., 734
nm).

o Add various concentrations of salidroside or a standard antioxidant to the ABTSe+
working solution.

o After a defined incubation period, measure the absorbance at the specified wavelength.

o Calculate the percentage of inhibition and the ICso value.

Anti-inflammatory Activity Assay

¢ Principle: This assay measures the anti-inflammatory effect of a compound by quantifying its
ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in
macrophage cells stimulated with lipopolysaccharide (LPS).

o Methodology:
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o Culture RAW 264.7 macrophage cells in a suitable medium.
o Seed the cells in a 96-well plate and allow them to adhere.

o Pre-treat the cells with various concentrations of salidroside for a specific duration (e.g.,
1-2 hours).

o Stimulate the cells with LPS (e.g., 1 ug/mL) for a defined period (e.g., 24 hours).
o Collect the cell culture supernatant.

o Measure the concentration of nitrite (a stable product of NO) in the supernatant using the
Griess reagent.

o Determine the cell viability using an MTT assay to ensure that the observed reduction in
NO is not due to cytotoxicity.

Neuroprotective Activity Assay

e Principle: This assay evaluates the neuroprotective potential of a compound against the
neurotoxin 1-methyl-4-phenylpyridinium (MPP*), which induces oxidative stress and
apoptosis in neuronal cells, mimicking some aspects of Parkinson's disease.

o Methodology:
o Culture SH-SY5Y human neuroblastoma cells.
o Seed the cells in a 96-well plate.

o Pre-treat the cells with different concentrations of salidroside for a specified time (e.g., 24
hours).

o Expose the cells to a toxic concentration of MPP* (e.g., 500 uM) for an additional period
(e.g., 24 hours).

o Assess cell viability using the MTT assay. An increase in cell viability in the presence of
salidroside indicates a protective effect.
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o Further mechanistic studies can include measuring reactive oxygen species (ROS) levels,
mitochondrial membrane potential, and markers of apoptosis (e.g., caspase-3 activity,
TUNEL staining).

Experimental Workflow Diagram
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Caption: General experimental workflows for assessing salidroside's bioactivity.

Conclusion

Salidroside is a multifaceted natural compound with a well-defined chemical structure and a
range of beneficial biological properties. Its ability to modulate key cellular signaling pathways,
such as Nrf2, MAPK/NF-kB, and AMPK, underscores its therapeutic potential in conditions
associated with oxidative stress, inflammation, and metabolic dysregulation. The experimental
protocols outlined in this guide provide a foundation for researchers to further investigate the
mechanisms of action and potential applications of salidroside in drug discovery and
development. This comprehensive technical overview serves as a valuable resource for the
scientific community engaged in the exploration of this promising natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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